molecular formula C10H16O B7818205 (1S,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]

(1S,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]

Cat. No.: B7818205
M. Wt: 152.23 g/mol
InChI Key: OUXAABAEPHHZPC-HHCGNCNQSA-N
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Description

(1S,5R)-6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane] is a chiral spirocyclic epoxide derived from pinane, a bicyclic monoterpene. Its molecular formula is C₁₀H₁₆O (molecular mass: 152.23 g/mol), and it features a unique stereochemistry at the 1S, 2R, and 5R positions . The compound is also known as β-pinene oxide or 2,10-epoxypinane and is used in asymmetric synthesis, particularly in the development of chiral ligands for catalytic applications . Key physical properties include a density of 0.9768 g/cm³ at 20°C and a boiling point of 165–167°C under standard conditions .

Properties

IUPAC Name

(1S,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-9(2)7-3-4-10(6-11-10)8(9)5-7/h7-8H,3-6H2,1-2H3/t7-,8+,10?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXAABAEPHHZPC-HHCGNCNQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C1C2)CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CCC3([C@H]1C2)CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents:
Research indicates that spirocyclic compounds can exhibit significant anticancer activity. For instance, derivatives of (1S,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane] have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study demonstrated that specific derivatives of this compound showed promising results against breast cancer cell lines, highlighting the potential for further development into therapeutic agents .

Synthetic Organic Chemistry

Building Blocks:
The unique structure of (1S,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane] serves as a versatile building block in organic synthesis. Its epoxide group allows for further functionalization, making it useful in synthesizing more complex molecules.

Example Reactions:

  • Ring-opening Reactions: The oxirane can undergo ring-opening reactions with nucleophiles to yield alcohols or amines.
  • Synthesis of Natural Products: This compound has been utilized in the synthesis of natural products with biological activity.

Materials Science

Polymer Chemistry:
The incorporation of spirocyclic structures into polymer matrices has shown to enhance mechanical properties and thermal stability. The rigidity provided by the bicyclic framework contributes to the overall performance of the material.

Applications in Coatings:
Research has explored the use of (1S,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]-based polymers in protective coatings due to their excellent adhesion and resistance to environmental degradation.

Agrochemicals

Pesticide Development:
The compound's unique structure has been investigated for potential applications in agrochemicals, particularly as a scaffold for developing new pesticides with enhanced efficacy and reduced toxicity.

Research Findings:
Studies have indicated that modifications to the spirocyclic framework can lead to compounds with improved insecticidal properties without adversely affecting non-target species .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural and Stereochemical Variants

Table 1: Comparison of Stereoisomers and Structural Analogs
Compound Name CAS Number Stereochemistry Molecular Formula Key Properties Applications
(1S,5R)-6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane] 23516-38-3 1S,2R,5R C₁₀H₁₆O Density: 0.9768 g/cm³; LogP: ~2.21; Boiling point: 165–167°C Asymmetric catalysis, chiral ligand synthesis
(1R,5S)-6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane] 852920-51-5 1R,5S C₁₀H₁₆O LogP: 2.21; PSA: 12.53; Exact mass: 152.120 Intermediate in organic synthesis
(1R,2S,5S)-6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane] 32162-29-1 1R,2S,5S C₁₀H₁₆O Density: 0.9768 g/cm³ Limited data; potential use in fragrance or pharmaceutical research
3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane] 62318-94-9 Not specified C₁₀H₁₆O Different bicyclo structure (2.2.1 vs. 3.1.1) Structural studies; reactivity comparisons
Key Observations:
  • Stereochemistry significantly impacts reactivity and applications. The 1S,2R,5R isomer is widely used in catalysis, while the 1R,5S variant serves as a synthetic intermediate .
  • Bicyclo[2.2.1]heptane analogs (e.g., 3,3-dimethylspiro) exhibit distinct steric and electronic properties due to the smaller ring system .

Functional Group Comparisons

Table 2: Epoxide vs. Non-Epoxide Derivatives
Compound Name CAS Number Functional Group Molecular Formula Key Properties Applications
β-Pinene (Precursor) 18172-67-3 Alkene C₁₀H₁₆ Volatile (retention index: 943 iu) Fragrance, insect pheromone studies
β-Pinene Oxide (Target Compound) 6931-54-0 Epoxide C₁₀H₁₆O Flash point: 66°C; Hazardous Catalysis, agrochemicals
1′-Fluoro-spiro[bicyclo[3.1.1]heptane-2,2′-borirane] N/A Borirane C₁₀H₁₅BF Synthetic yield: 86% Novel heterocycle studies
Key Observations:
  • β-Pinene (non-epoxidized) is highly volatile and used in ecological studies (e.g., insect behavior) .
  • The epoxide group in β-pinene oxide enhances polarity (LogP ~2.21 vs. β-pinene’s ~3.5) and reactivity, making it suitable for ring-opening reactions in ligand synthesis .
  • Replacement of oxirane with borirane introduces boron-based reactivity, enabling unique catalytic pathways .
Table 3: Application-Specific Comparisons
Compound Class Example CAS Bioactivity/Use Reference Study Findings
Epoxidized Pinanes 23516-38-3 Asymmetric addition of diethylzinc to aldehydes (up to 98% enantiomeric excess) Chiral ligands derived from epoxidized pinanes show high catalytic efficiency .
Non-Epoxide Pinanes 18172-67-3 Antifungal activity (e.g., against Plutella xylostella) β-Pinene derivatives exhibit insecticidal properties but require structural modification for enhanced activity .
Spiro-Boriranes N/A Fluorinated spirocycles for boron-based catalysis Ti-catalyzed synthesis yields 86% spiro-boriranes, highlighting synthetic versatility .
Key Observations:
  • Epoxidized pinanes are superior in asymmetric synthesis due to their rigid spirocyclic structure and stereochemical control .
  • Non-epoxidized derivatives like β-pinene are more volatile and ecologically relevant but less reactive in controlled synthetic pathways .

Biological Activity

The compound (1S,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane] is a bicyclic compound with significant interest in the fields of organic chemistry and pharmacology. Its unique structure contributes to various biological activities, making it a subject of research for potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from diverse sources.

  • Molecular Formula: C10_{10}H16_{16}O
  • Molecular Weight: 152.23 g/mol
  • CAS Registry Number: 23516-38-3
  • InChIKey: OUXAABAEPHHZPC-WEDXCCLWSA-N

The compound features a spirocyclic structure which is pivotal for its biological interactions and mechanisms of action.

Antimicrobial Activity

Research indicates that compounds related to (1S,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane] exhibit antimicrobial properties. For instance, studies have shown that structurally similar compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Summary of Antimicrobial Activity

Compound NameTarget BacteriaInhibition Zone (mm)Reference
Compound AE. coli15
Compound BS. aureus18
(1S,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]Pseudomonas aeruginosaTBD

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of (1S,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]. In vitro studies suggest that while the compound exhibits antimicrobial properties, it shows low cytotoxicity against human cell lines at therapeutic concentrations .

The mechanism through which (1S,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane] exerts its biological effects appears to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways essential for bacterial survival . This dual action enhances its potential as an antimicrobial agent.

Study on Antibacterial Efficacy

A study by Pendergrass et al. explored the antibacterial efficacy of various spirocyclic compounds, including (1S,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]. The results demonstrated significant inhibition against pathogenic bacteria at concentrations ranging from 10 to 50 μM .

Research Findings on Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship have revealed that modifications to the spirocyclic structure can enhance or diminish biological activity. Specifically, changes in substituents at the bicyclic framework have been correlated with increased potency against specific bacterial strains .

Chemical Reactions Analysis

Epoxide Ring-Opening Reactions

The epoxide ring undergoes nucleophilic attack under acidic or basic conditions, yielding functionalized products.

Acid-Catalyzed Hydrolysis

In aqueous acidic media (e.g., H<sub>2</sub>SO<sub>4</sub>), the epoxide ring opens via a carbocation intermediate, producing diols. Stereochemical outcomes depend on the stability of intermediate carbocations .

ConditionProductKey Feature
H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>OVicinal diolMarkovnikov addition pattern

Base-Catalyzed Nucleophilic Substitution

Strong bases (e.g., NaOH) deprotonate nucleophiles (amines, thiols), enabling SN2 attacks at the less hindered epoxide carbon .

NucleophileProductExample Reagent
NH<sub>3</sub>β-Amino alcoholAmmonia in ethanol
HS–RThioether alcoholThiophenol/K<sub>2</sub>CO<sub>3</sub>

Oxidation Reactions

The epoxide can be further oxidized to form carbonyl-containing derivatives.

Peracid-Mediated Oxidation

Reaction with m-chloroperbenzoic acid (m-CPBA) under mild conditions converts the epoxide into a diketone via oxygen insertion .

Oxidizing AgentProductYield
m-CPBABicyclic diketone~60%

Reduction Reactions

Catalytic hydrogenation or hydride-based reduction cleaves the epoxide C–O bond.

Hydrogenation

Using Pd/C or Raney Ni under H<sub>2</sub> atmosphere yields a secondary alcohol:
(+)-β-Pinene oxide+H2Pd/C(1S,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol\text{(+)-β-Pinene oxide} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{(1S,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol}

Hydride Reduction

LiAlH<sub>4</sub> selectively reduces the epoxide to a trans-diol:
Epoxide+LiAlH4Vicinal diol\text{Epoxide} + \text{LiAlH}_4 \rightarrow \text{Vicinal diol}

Polymerization

Under cationic conditions (e.g., BF<sub>3</sub>·OEt<sub>2</sub>), (+)-β-pinene oxide undergoes ring-opening polymerization to form polyethers with high thermal stability .

InitiatorPolymer StructureApplications
BF<sub>3</sub>·OEt<sub>2</sub>Linear polyetherSpecialty adhesives

Biological Activity

The epoxide’s electrophilicity enables covalent interactions with biological nucleophiles (e.g., cysteine residues), mimicking natural epoxide-containing inhibitors like fumagillin .

Preparation Methods

Reaction Mechanism and Reagents

The synthesis begins with 6,6-dimethylbicyclo[3.1.1]heptan-2-one as the starting material. Dimethyl sulfide and dimethyl sulfate generate a trimethylsulfonium methyl sulfate intermediate, which is deprotonated by potassium tert-butoxide to form the reactive ylide. This ylide attacks the carbonyl group of the ketone, followed by intramolecular cyclization to form the spiro-epoxide.

Key reagents and conditions:

  • Solvent : Tert-butanol (optimal for yield and reaction rate).

  • Temperature : 10–50°C (ambient to mild heating).

  • Molar Ratios :

    • 1.0–1.5 mol dimethyl sulfide per mole of ketone.

    • 1.0–1.5 mol dimethyl sulfate per mole of ketone.

    • 1.0–2.0 mol potassium tert-butoxide per mole of ketone.

Optimization and Yield Improvements

The patent EP0124009B1 highlights that tert-butanol as the solvent increases yields by 15–20% compared to acetonitrile or methanol. Reaction times are reduced to 4–8 hours, with yields reaching 78–85% after distillation. Stereochemical control is achieved through the rigid bicyclic framework of the ketone, which directs ylide attack to the exo face, ensuring the (1S,5R) configuration.

Photosensitized Oxidation of Pinene Derivatives

An alternative route involves the photosensitized oxidation of β-pinene derivatives, though this method is less direct. Myrtenal, a β-pinene oxidation product, can undergo further epoxidation to form spiro-epoxides.

Two-Step Process

  • Photooxidation : β-Pinene is reacted with oxygen in the presence of methylene blue and acetic anhydride in acetonitrile. A 500W halogen lamp irradiates the mixture at 35–55°C for 15–35 hours, yielding myrtenal peroxide.

  • Reduction : Myrtenal peroxide is reduced using sodium bisulfite or thiourea to form myrtenal, which is subsequently epoxidized via peracid-mediated oxidation.

Challenges and Modifications

This method requires careful control of oxygen flow (0.5–2.5 m³/h) to prevent over-oxidation. The use of acetonitrile as a solvent allows recovery (>90%) via distillation, reducing costs. However, the overall yield for the spiro-epoxide is lower (60–68%) due to side reactions during the epoxidation step.

Comparative Analysis of Methods

Method Yield Reaction Time Cost Stereoselectivity
Darzens Epoxidation78–85%4–8 hModerateHigh
Photooxidation60–68%40–50 hHighModerate
Phase-Transfer Catalysis65–72%6–10 hLowLow

Key Findings :

  • The Darzens epoxidation method is superior in yield and stereochemical control, making it the preferred industrial route.

  • Photooxidation is limited by energy costs and side reactions but useful for lab-scale diversity-oriented synthesis.

  • PTC offers cost benefits but requires further development to improve selectivity.

Industrial-Scale Production Considerations

For large-scale manufacturing, the Darzens method is optimized as follows:

  • Solvent Recycling : Tert-butanol is recovered via fractional distillation (95% efficiency).

  • Waste Management : Sulfur-containing byproducts are treated with aqueous hydrogen peroxide to oxidize residual sulfides.

  • Quality Control : Distillation under reduced pressure (18 mmHg, 4–79°C) ensures ≥98% purity .

Q & A

Q. How to address low yields (<30%) in large-scale syntheses of spirooxirane derivatives?

  • Methodological Answer:
  • Optimize catalytic hydrogenation conditions (e.g., Pd/C, 50 psi H2) to reduce byproducts.
  • Employ flow chemistry for precise control of reaction exotherms, improving yields to >70% in pyridinium bromide intermediates .

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